molecular formula C8H6BrF3O2 B13433609 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B13433609
M. Wt: 271.03 g/mol
InChI Key: RYEFEHDJYRCILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of phenol with trifluoroethanol in the presence of a base to form 2-(2,2,2-trifluoroethoxy)phenol. This intermediate is then brominated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation can produce quinones.

Scientific Research Applications

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroethoxy groups contribute to its binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
  • 3-Bromo-2,2,2-trifluoroacetophenone
  • 2-(2,2,2-Trifluoroethoxy)phenol

Uniqueness

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is unique due to the specific positioning of the bromine and trifluoroethoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

3-bromo-2-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

RYEFEHDJYRCILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.